1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate
Overview
Description
1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate typically involves the reaction of 4-chloro-1H-pyrrolo[3,2-c]pyridine with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyrrolo-pyridine core can be oxidized or reduced under appropriate conditions.
Coupling reactions: The benzyl group can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic substitution: Products include substituted pyrrolo[3,2-c]pyridines.
Oxidation: Products include oxidized derivatives of the pyrrolo-pyridine core.
Reduction: Products include reduced derivatives of the pyrrolo-pyridine core.
Scientific Research Applications
1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: Employed as a tool compound to probe biological systems and elucidate mechanisms of action.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrrolo[3,2-c]pyridine: Shares the pyrrolo-pyridine core but lacks the benzyl group.
1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a different pyridine ring fusion.
1-benzyl-4-chloro-1H-indole: Contains an indole core instead of a pyrrolo-pyridine core.
Uniqueness
1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzyl group and the chlorine atom allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
1-benzyl-4-chloro-5-oxidopyrrolo[3,2-c]pyridin-5-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-14-12-6-8-16(13(12)7-9-17(14)18)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPZHLGXLMWMRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=C[N+](=C3Cl)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-52-8 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-1-(phenylmethyl)-, 5-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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